![molecular formula C14H19N B14236653 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine CAS No. 496785-38-7](/img/structure/B14236653.png)
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine is an organic compound with the molecular formula C14H19N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethenylphenyl group attached to the ethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine typically involves the reaction of 3-ethenylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the pyrrolidine ring under basic or acidic conditions
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives
Applications De Recherche Scientifique
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The ethenylphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(3-Phenyl)ethyl]pyrrolidine: Lacks the ethenyl group, resulting in different reactivity and binding properties.
1-[2-(3-Methylphenyl)ethyl]pyrrolidine: Contains a methyl group instead of an ethenyl group, affecting its steric and electronic properties.
1-[2-(3-Ethylphenyl)ethyl]pyrrolidine: Features an ethyl group, leading to variations in its chemical behavior
Uniqueness
1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
496785-38-7 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-[2-(3-ethenylphenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-13-6-5-7-14(12-13)8-11-15-9-3-4-10-15/h2,5-7,12H,1,3-4,8-11H2 |
Clé InChI |
GIJASVPFYPEQSX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC(=C1)CCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
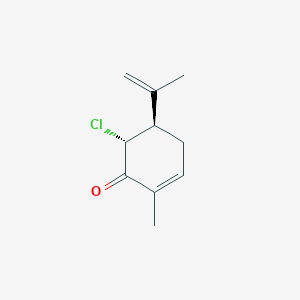
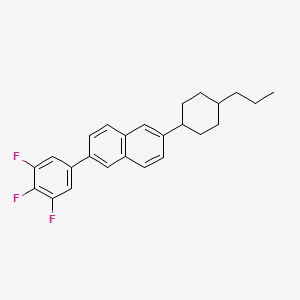
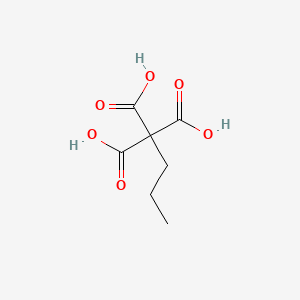
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
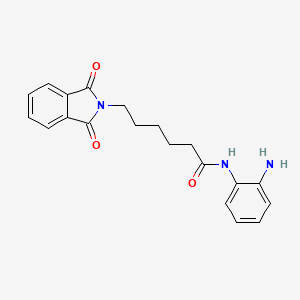
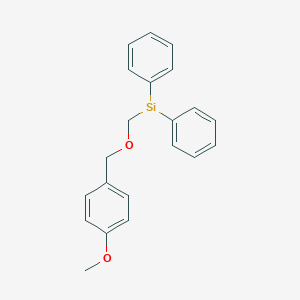
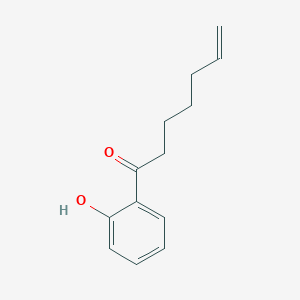
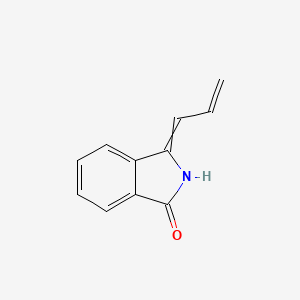

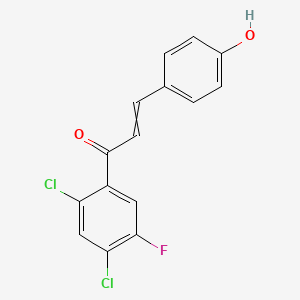

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
